
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves the esterification of carnitine with 11-carboxyundecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH .
化学反応の分析
Types of Reactions
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: Used as a model compound to study esterification and acylation reactions.
Biology: Plays a role in the study of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Used in the production of specialized esters and as an intermediate in organic synthesis
作用機序
The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The carnitine moiety binds to fatty acids, forming acylcarnitines, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes .
類似化合物との比較
Similar Compounds
O-acylcarnitine: A general class of compounds to which 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium belongs.
Carnitine: The parent compound, essential for fatty acid transport.
Acylcarnitines with different chain lengths: Compounds with varying lengths of the acyl chain
Uniqueness
This compound is unique due to its specific acyl chain length, which influences its transport efficiency and metabolic role.
特性
分子式 |
C17H34NO4+ |
|---|---|
分子量 |
316.5 g/mol |
IUPAC名 |
2-(11-carboxyundecanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C17H33NO4/c1-18(2,3)14-15-22-17(21)13-11-9-7-5-4-6-8-10-12-16(19)20/h4-15H2,1-3H3/p+1 |
InChIキー |
WSFWLLJEWLLNIE-UHFFFAOYSA-O |
正規SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


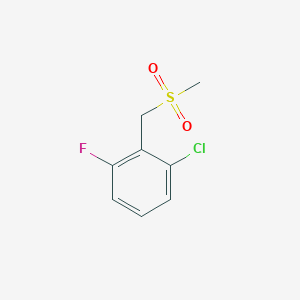
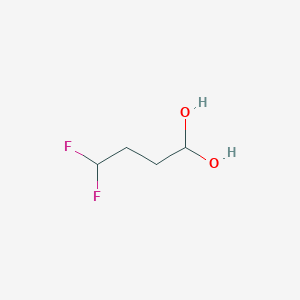
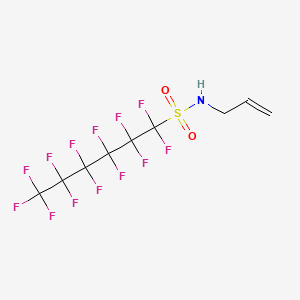
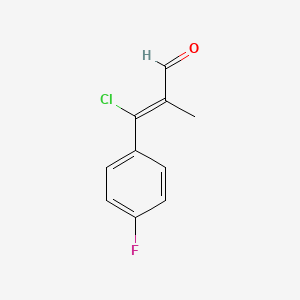

![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
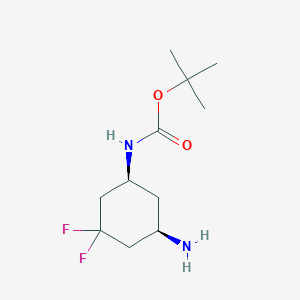
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)


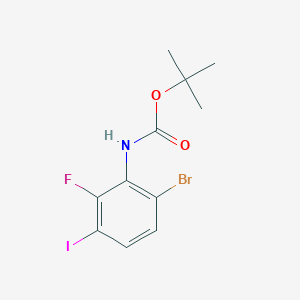
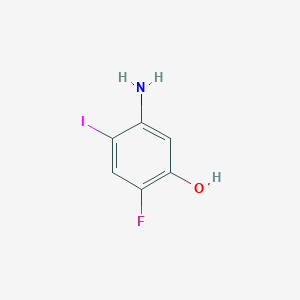
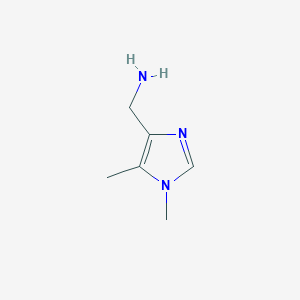
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
